molecular formula C14H19NO5S B7557147 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid

2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid

Cat. No. B7557147
M. Wt: 313.37 g/mol
InChI Key: FYBQARDLFKJQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid, also known as CAY10471, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid is not fully understood. However, studies have suggested that 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid may act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid can induce changes in gene expression and protein levels in cancer cells, leading to inhibition of cell growth and induction of apoptosis. In addition, 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting that it may have anti-inflammatory effects. Furthermore, 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid has been shown to protect against neuronal cell death and reduce neuroinflammation, suggesting that it may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid in lab experiments is that it is a novel compound that has not been extensively studied, which may provide new insights into its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic properties. Another direction is to study its effects in animal models of cancer, inflammation, and neurodegenerative disorders, which may provide more clinically relevant data. Additionally, future research could focus on developing derivatives of 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid that have improved pharmacological properties, such as increased bioavailability and specificity.

Synthesis Methods

2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid is synthesized through a multistep process that involves the reaction of 5-methoxy-2-nitrobenzoic acid with cyclopropyl ethylamine, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with sulfuryl chloride to form the sulfonamide group, which is subsequently hydrolyzed to give the final product.

Scientific Research Applications

2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid has been studied extensively for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Studies have also shown that 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid can induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This suggests that 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid may have potential as an anti-inflammatory agent.
In neurodegenerative disorder research, 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid has been shown to protect against neuronal cell death and reduce neuroinflammation. This suggests that 2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid may have potential as a neuroprotective agent.

properties

IUPAC Name

2-[2-[cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-3-15(11-4-5-11)21(18,19)13-7-6-12(20-2)8-10(13)9-14(16)17/h6-8,11H,3-5,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBQARDLFKJQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)S(=O)(=O)C2=C(C=C(C=C2)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid

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